5-Ethyl-1-benzofuran-3-carboxylic acid
CAS No.: 1539820-78-4
Cat. No.: VC3408314
Molecular Formula: C11H10O3
Molecular Weight: 190.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1539820-78-4 |
|---|---|
| Molecular Formula | C11H10O3 |
| Molecular Weight | 190.19 g/mol |
| IUPAC Name | 5-ethyl-1-benzofuran-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H10O3/c1-2-7-3-4-10-8(5-7)9(6-14-10)11(12)13/h3-6H,2H2,1H3,(H,12,13) |
| Standard InChI Key | VNWMEWXSWLJESC-UHFFFAOYSA-N |
| SMILES | CCC1=CC2=C(C=C1)OC=C2C(=O)O |
| Canonical SMILES | CCC1=CC2=C(C=C1)OC=C2C(=O)O |
Introduction
Chemical Identity and Structure
5-Ethyl-1-benzofuran-3-carboxylic acid is an organic compound comprising a benzofuran core structure substituted with an ethyl group at the 5-position and a carboxylic acid functionality at the 3-position. The benzofuran scaffold itself consists of a benzene ring fused with a furan ring, creating a bicyclic heterocyclic system that serves as the foundation for numerous biologically active compounds. This particular derivative's molecular architecture contributes to its potential utility in various scientific applications.
Fundamental Chemical Properties
The compound is characterized by the following key identifiers and properties:
| Property | Value |
|---|---|
| CAS Number | 1539820-78-4 |
| Molecular Formula | C11H10O3 |
| Molecular Weight | 190.19 g/mol |
| SMILES Notation | CCc1ccc2c(c1)c(co2)C(=O)O |
| InChI | InChI=1S/C11H10O3/c1-2-7-3-4-10-8(5-7)9(6-14-10)11(12)13/h3-6H,2H2,1H3,(H,12,13) |
| InChiKey | VNWMEWXSWLJESC-UHFFFAOYSA-N |
The molecular structure incorporates both aromatic character (from the benzofuran system) and carboxylic acid functionality, which confers both acidic properties and potential for derivatization .
Physical Properties
Understanding the physical characteristics of 5-Ethyl-1-benzofuran-3-carboxylic acid is essential for its proper handling and application in research settings:
| Physical Property | Value |
|---|---|
| Physical State | Solid |
| Flash Point | 163.0±22.3 °C |
| Boiling Point | 345.9±22.0 °C at 760 mmHg |
| Density | 1.3±0.1 g/cm³ |
| Vapor Pressure | 0.0±0.8 mmHg at 25°C |
| Polarizability | 21.0±0.5 10⁻²⁴cm³ |
These physical properties influence the compound's behavior in various experimental conditions and its potential applications in chemical synthesis .
Synthesis Methodologies
The preparation of 5-Ethyl-1-benzofuran-3-carboxylic acid typically involves multi-step synthetic procedures starting from simpler precursor molecules. The synthesis generally follows established pathways for constructing benzofuran derivatives with specific substitution patterns.
General Synthetic Approach
The synthesis pathway commonly involves several key stages:
-
Formation of the benzofuran core structure
-
Introduction of the ethyl substituent at position 5
-
Functionalization of position 3 with a carboxylic acid group
The precise synthetic route may vary depending on the starting materials available and the desired purity of the final product. Various catalytic systems may be employed to enhance reaction efficiency and stereoselectivity during the formation of the benzofuran scaffold.
Alternative Synthesis Strategies
Alternative approaches may include:
-
Palladium-catalyzed cross-coupling reactions to introduce the ethyl group
-
Oxidation of corresponding aldehydes to obtain the carboxylic acid functionality
-
Direct functionalization of the benzofuran core through directed metallation strategies
These methodologies represent important considerations for researchers seeking to prepare 5-Ethyl-1-benzofuran-3-carboxylic acid for further investigation or application.
Applications in Research
5-Ethyl-1-benzofuran-3-carboxylic acid demonstrates versatility in various research domains, particularly in medicinal chemistry and organic synthesis.
Medicinal Chemistry Applications
The compound and its structural analogs have attracted significant interest in medicinal chemistry due to potential biological activities associated with the benzofuran scaffold. Research indicates that compounds structurally similar to 5-Ethyl-1-benzofuran-3-carboxylic acid may exhibit various pharmacological properties, including:
-
Anti-inflammatory activity
-
Anticancer properties
-
Potential interactions with various biological targets
The presence of the benzofuran moiety is frequently associated with diverse pharmacological effects, positioning this compound as a candidate of interest for drug development initiatives. The carboxylic acid functional group provides a convenient handle for further derivatization, allowing for the creation of esters, amides, and other functional group transformations that may enhance bioactivity or modify pharmacokinetic properties.
Applications in Organic Synthesis
Beyond its potential biological applications, 5-Ethyl-1-benzofuran-3-carboxylic acid serves as a versatile building block in organic synthesis. Its structural features enable various transformations:
-
The carboxylic acid group can participate in esterification, amidation, and reduction reactions
-
The benzofuran core allows for electrophilic aromatic substitution reactions
-
The ethyl substituent provides opportunities for further functionalization
These characteristics position the compound as a valuable intermediate in the synthesis of more complex molecules with potential applications in materials science, agrochemistry, and pharmaceutical development.
| Storage Condition | Recommendation |
|---|---|
| Short-term storage (1-2 weeks) | -4°C |
| Long-term storage (1-2 years) | -20°C |
These conditions help prevent degradation and ensure the compound's stability for research applications .
| Hazard Category | Warning |
|---|---|
| Ingestion | May be harmful if swallowed |
| Skin Contact | May be harmful upon contact with skin |
| Inhalation | May be harmful if inhaled |
Appropriate safety measures include:
-
Wearing protective equipment (gloves, eyewear, lab coat)
-
Thorough washing after handling
-
Using in well-ventilated areas
These precautions align with standard laboratory safety protocols for handling organic compounds with potential hazards.
Analytical Characterization
Analytical techniques commonly employed for the characterization of 5-Ethyl-1-benzofuran-3-carboxylic acid include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
Mass spectrometry for molecular weight verification and fragmentation pattern analysis
-
Infrared spectroscopy for functional group identification
-
High-Performance Liquid Chromatography (HPLC) for purity assessment
These analytical methods provide comprehensive information about the compound's structure, purity, and identity, which are essential parameters for its application in research settings .
Future Research Directions
Several promising avenues exist for future investigation of 5-Ethyl-1-benzofuran-3-carboxylic acid:
Medicinal Chemistry Exploration
Further research could focus on:
-
Systematic evaluation of biological activities across different cellular and molecular targets
-
Development of structure-activity relationships through synthesis and testing of structural analogs
-
Investigation of potential therapeutic applications based on observed biological properties
Synthetic Methodology Development
Opportunities for synthetic advancement include:
-
Development of more efficient and scalable synthesis routes
-
Exploration of green chemistry approaches to improve sustainability
-
Investigation of novel functionalization strategies to access diverse derivatives
These research directions represent valuable opportunities for expanding our understanding of this compound and its potential applications in various scientific domains.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume